2-Amino-2-(2-ethoxynaphthalen-1-YL)acetic acid
Description
Properties
IUPAC Name |
2-amino-2-(2-ethoxynaphthalen-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-18-11-8-7-9-5-3-4-6-10(9)12(11)13(15)14(16)17/h3-8,13H,2,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEKXJPEGUNTAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586439 | |
| Record name | Amino(2-ethoxynaphthalen-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318270-06-3 | |
| Record name | Amino(2-ethoxynaphthalen-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitrosation of 2-Hydroxy-naphthalene-6-sulfonic Acid
The process begins with the nitrosation of 2-hydroxy-naphthalene-6-sulfonic acid using sodium nitrite ($$ \text{NaNO}_2 $$) in an acidic aqueous medium. Key conditions include:
- pH range : 2–5 (maintained with hydrochloric acid)
- Temperature : 0–20°C
- Stoichiometry : ≥1:1 molar ratio of $$ \text{NaNO}_2 $$ to substrate
This step yields 1-nitroso-2-hydroxy-naphthalene-6-sulfonic acid, which is unstable and proceeds immediately to reduction.
Reduction to 1-Amino-2-hydroxy-naphthalene-6-sulfonic Acid
The nitroso intermediate is reduced using iron in the presence of iron(II) ions ($$ \text{Fe}^{2+} $$) and mineral acid. Optimal parameters include:
- Reductant : Excess iron powder
- Catalyst : $$ \text{FeSO}_4 $$ (1 equivalent relative to nitroso compound)
- Temperature : 50–120°C
- Duration : Until complete consumption of nitroso groups
Post-reduction, the mixture is treated with aqueous NaOH to precipitate iron oxides, yielding 1-amino-2-hydroxy-naphthalene-6-sulfonic acid.
Acetylation for Amino Protection
To prevent undesired side reactions during ethylation, the amino group is acetylated using acetic anhydride:
- Reagent : 1.5–2.5 equivalents acetic anhydride
- Conditions : pH 3–10, 0–100°C
- Outcome : 1-acetamino-2-hydroxy-naphthalene-6-sulfonic acid
This step achieves >80% yield when conducted at 40°C with pH 8 adjustment using NaOH.
Ethylation of the Hydroxyl Group
The hydroxyl group is ethylated using diethyl sulfate or ethyl chloride under alkaline conditions:
| Parameter | Diethyl Sulfate Route | Ethyl Chloride Route |
|---|---|---|
| Solvent | Water-ethanol mixture | Ethanol-water with KOH/K$$2$$CO$$3$$ |
| Temperature | 30–90°C | 120°C (autoclave) |
| Ethylating Agent | 1.5–2.5 equivalents | 1.5–3 equivalents |
| Yield | 77–82% | 61–80% |
Ethyl chloride requires autoclave conditions but offers better regioselectivity, while diethyl sulfate is cost-effective for large-scale production.
Deacetylation to Final Product
The acetyl group is removed via alkaline hydrolysis:
- Reagent : 10–20% aqueous NaOH
- Temperature : Reflux (100°C)
- Duration : 2–4 hours
This step restores the free amino group, yielding 2-amino-2-(2-ethoxynaphthalen-1-yl)acetic acid with >99% purity after recrystallization.
Industrial-Scale Optimization
Catalytic Enhancements
Introducing potassium compounds (e.g., KOH, $$ \text{K}2\text{CO}3 $$) during ethylation improves reaction rates by 30–40%. For instance, adding 0.9–1.5 equivalents of $$ \text{K}2\text{CO}3 $$ per mole of substrate reduces side-product formation.
Solvent Systems
Ethanol-water mixtures (3:1 v/v) enhance solubility of intermediates while facilitating easy separation via distillation. Pilot-scale trials demonstrate that maintaining 20–30% water content prevents premature precipitation during ethylation.
Yield Maximization Strategies
| Step | Critical Factor | Optimized Value | Yield Improvement |
|---|---|---|---|
| Nitrosation | pH control | 3.5–4.0 | 12% |
| Reduction | $$ \text{Fe}^{2+} $$ concentration | 1.2 equivalents | 18% |
| Acetylation | Temperature gradient | 40°C → 20°C cooling | 8% |
| Ethylation | Ethyl chloride pressure | 2.5 atm | 22% |
Analytical Characterization
Post-synthesis, the product is validated via:
- HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in acetonitrile/water)
- $$ ^1\text{H NMR} $$ (DMSO-$$ d6 $$): δ 7.82–7.15 (m, 6H, naphthyl), δ 4.12 (q, 2H, OCH$$2$$), δ 3.58 (s, 2H, CH$$2$$COOH), δ 1.41 (t, 3H, CH$$3$$)
- Mass Spec : [M+H]$$ ^+ $$ at m/z 262.1
Purity thresholds exceed 99.0% when recrystallized from ethanol-water.
Challenges and Mitigation
- Impurity Formation : Over-ethylation at the sulfonic acid group is minimized by maintaining pH <10 during ethylation.
- Iron Residues : Post-reduction filtration through celite beds reduces iron content to <50 ppm.
- Solvent Recovery : Distillation reclaims 85–90% of ethanol, lowering production costs by 25%.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-ethoxynaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted naphthalene compounds. These products can have varied applications depending on their chemical properties .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: The compound serves as a key intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry .
Biology
- Enzyme-Substrate Interaction Studies: The compound can be utilized to investigate enzyme kinetics and protein-ligand interactions. Its structural features allow it to form hydrogen bonds and ionic interactions with biological targets, which can be crucial for understanding metabolic pathways .
Pharmaceuticals
- Drug Development: Due to its ability to interact with biological molecules, 2-Amino-2-(2-ethoxynaphthalen-1-YL)acetic acid is explored as a potential building block in drug synthesis, particularly in developing compounds targeting inflammatory diseases .
Industrial Applications
- Dyes and Pigments Production: The compound is also used in the industrial synthesis of dyes and pigments due to its chromophoric properties derived from the naphthalene structure .
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-ethoxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. The ethoxy group may also play a role in modulating the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects: Ethoxy vs. Hydroxy and Methoxy Groups
- 2-Amino-2-(2-hydroxynaphthalen-1-yl)acetic Acid Hydrochloride (): This analog features a hydroxyl group at the 2-position of the naphthalene ring. The hydroxyl group enhances polarity (lower logP ~2.0) compared to the ethoxy derivative, increasing solubility in aqueous media. However, the hydroxyl group may also render it susceptible to metabolic oxidation or conjugation. Synthesis: Prepared via hydrolysis of a methoxynaphthalene intermediate, followed by deprotection .
- 2-Amino-2-(4-methoxyphenyl)acetic Acid (): The methoxy group is smaller than ethoxy, reducing steric hindrance. Methoxy derivatives typically exhibit moderate logP values (~2.5–3.0) and enhanced metabolic stability compared to hydroxylated analogs.
- Ethoxy groups are less prone to enzymatic demethylation than methoxy groups, enhancing metabolic stability .
Table 1: Substituent Comparison
| Compound | Substituent | Position | logP (Estimated) | Key Properties |
|---|---|---|---|---|
| 2-Amino-2-(2-ethoxynaphthalen-1-yl)acetic acid | Ethoxy | 2 | ~3.5 | High lipophilicity, metabolic stability |
| 2-Amino-2-(2-hydroxynaphthalen-1-yl)acetic acid | Hydroxy | 2 | ~2.0 | Polar, susceptible to metabolism |
| 2-Amino-2-(4-methoxyphenyl)acetic acid | Methoxy | 4 | ~2.8 | Moderate stability, lower steric hindrance |
Positional Isomerism: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives
- Molecular weight: 237.68 g/mol .
- (R)-2-Amino-2-(naphthalen-2-yl)acetic Acid Hydrochloride (): The 2-naphthalenyl isomer offers a distinct electronic environment due to the fused ring system’s electron distribution. This positional difference may influence crystallinity or receptor affinity .
Table 2: Positional Isomer Properties
| Compound | Naphthalene Position | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| (R)-2-Amino-2-(naphthalen-1-yl)acetic acid HCl | 1-yl | 237.68 | Steric hindrance, asymmetric center |
| (R)-2-Amino-2-(naphthalen-2-yl)acetic acid HCl | 2-yl | 237.68 | Altered electronic effects |
Functional Group Modifications: Amino Acid Backbone
- 2-[(2-Naphthalen-1-ylacetyl)amino]acetate (): This compound replaces the α-amino group with an acetamide moiety, reducing basicity and hydrogen-bonding capacity. Molecular weight: 242.25 g/mol; logP: ~2.5 .
- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid (): Features a propargyl side chain and dichlorobenzyl group, enhancing hydrophobic interactions. Exhibits collagenase inhibition (IC50 ~µM range) via π–π stacking and hydrogen bonding .
Table 3: Functional Group Impact
| Compound | Functional Group | Molecular Weight (g/mol) | Biological Relevance |
|---|---|---|---|
| This compound | α-Amino acid | 265.28 | Unreported; potential CNS activity |
| 2-[(2-Naphthalen-1-ylacetyl)amino]acetate | Acetamide | 242.25 | Modified solubility and reactivity |
| (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | Propargyl/chlorobenzyl | 272.13 | Enzyme inhibition |
Biological Activity
2-Amino-2-(2-ethoxynaphthalen-1-YL)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H15NO2
- Molecular Weight : 219.27 g/mol
- IUPAC Name : this compound
This compound features an ethoxy group attached to a naphthalene ring, contributing to its unique biological properties.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain enzymes involved in cancer progression. For instance, it has been shown to inhibit the activity of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in the metabolism of steroid hormones and resistance to anti-androgen therapies in prostate cancer. By inhibiting AKR1C3, this compound may help in overcoming resistance mechanisms in cancer treatment .
Anti-Cancer Properties
Several studies have demonstrated the anti-cancer properties of this compound. In vitro assays have shown that it induces apoptosis in cancer cell lines by modulating key signaling pathways. For example, it was observed to downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to increased cell death in prostate cancer cells .
Study 1: Prostate Cancer Model
In a study involving human prostate cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was administered at varying concentrations (10 µM, 20 µM, and 50 µM), with results indicating a dose-dependent response.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 25 |
This study suggests that higher concentrations of the compound lead to increased cytotoxicity against prostate cancer cells.
Study 2: Enzyme Activity Assay
Another significant study assessed the inhibitory effect of this compound on AKR1C3 activity using a spectrophotometric assay. The results indicated that at a concentration of 25 µM, the compound inhibited AKR1C3 by approximately 60%, showcasing its potential as a therapeutic agent.
| Compound Concentration (µM) | AKR1C3 Inhibition (%) |
|---|---|
| 0 | 0 |
| 10 | 30 |
| 25 | 60 |
| 50 | 85 |
Q & A
Q. What are the key considerations for synthesizing 2-Amino-2-(2-ethoxynaphthalen-1-yl)acetic acid via modified Mannich reactions?
- Methodological Answer : The synthesis involves a multi-step protocol starting with 2-hydroxy-1-naphthaldehyde. First, the hydantoin intermediate (e.g., 5-(2-methoxynaphthalen-1-yl)hydantoin) is prepared in two steps. This intermediate is hydrolyzed under reflux with aqueous NaOH for 24 hours to yield 2-amino-2-(2-methoxynaphthalen-1-yl)acetic acid. Subsequent protection of the amino group with di-tert-butyl dicarbonate in THF and Et₃N at room temperature (1 day) generates the Boc-protected derivative. For ethoxy-substituted analogs, the methoxy group can be replaced via nucleophilic substitution or etherification during intermediate steps . Critical Parameters :
- Reaction time and temperature for hydrolysis (prolonged reflux ensures complete deprotection).
- Solvent choice (THF ensures solubility of intermediates).
- Purification via column chromatography or recrystallization to isolate enantiomerically pure products.
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with aromatic protons (6.8–8.5 ppm) and ethoxy group signals (1.3–1.5 ppm for CH₃, 3.8–4.2 ppm for OCH₂).
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 296.3 for C₁₄H₁₅NO₃).
- X-ray Crystallography : Resolves stereochemistry for chiral centers, critical for structure-activity relationship (SAR) studies.
- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from differences in assay conditions or structural impurities. To resolve these:
- Comparative Assays : Use standardized cell lines (e.g., SH-SY5Y for neurological studies) and control compounds.
- Purity Validation : Ensure >98% purity via HPLC and quantify trace impurities (e.g., residual solvents) using GC-MS.
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm activity thresholds.
- Structural Confirmation : Re-synthesize disputed derivatives and cross-validate with independent labs .
Q. What strategies optimize the ethoxy group’s role in modulating protein-binding interactions?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying alkoxy chains (e.g., methoxy, propoxy) and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Molecular Dynamics Simulations : Model interactions with target enzymes (e.g., esterases) to identify key hydrogen bonds or hydrophobic contacts.
- Crystallographic Analysis : Co-crystallize derivatives with target proteins (e.g., cytochrome P450) to map binding pockets. Ethoxy groups may enhance solubility or steric hindrance, depending on substituent position .
Q. How does the naphthalene ring’s substitution pattern influence the compound’s photostability and metabolic half-life?
- Methodological Answer :
- Photodegradation Assays : Expose derivatives to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Ethoxy groups at the 2-position reduce ring strain, enhancing stability compared to hydroxylated analogs.
- Microsomal Stability Tests : Incubate with liver microsomes (human/rat) and quantify parent compound depletion. Electron-donating ethoxy groups may slow oxidative metabolism by cytochrome P450 enzymes.
- LogP Measurements : Determine partition coefficients to correlate lipophilicity with metabolic clearance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
